ethyl 4-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is particularly interesting due to its unique structure, which includes a triazinoindole moiety, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves multiple stepsThe final step involves the esterification of the benzoic acid derivative to form the ethyl ester . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The triazinoindole moiety can bind to metal ions, such as iron, which is crucial for its biological activity. This binding can inhibit the function of enzymes that require metal ions, leading to the disruption of cellular processes in pathogens or cancer cells .
Comparison with Similar Compounds
ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared with other indole derivatives such as:
5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL: Similar structure but different functional groups, leading to variations in biological activity.
2-((5-Propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide:
ETHYL 4-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N5O3S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23N5O3S/c1-3-13-28-18-8-6-5-7-17(18)20-21(28)25-23(27-26-20)32-14-19(29)24-16-11-9-15(10-12-16)22(30)31-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,29) |
InChI Key |
VSJGNARCFAYJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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